REACTION_CXSMILES
|
[C:1]([CH2:4][N:5]1[CH2:13][CH2:12][N:11](S(C)(=O)=O)[CH2:10][CH2:9][N:8]([CH2:18][C:19]([OH:21])=[O:20])[CH2:7][CH2:6]1)([OH:3])=[O:2].O>S(=O)(=O)(O)O>[C:1]([CH2:4][N:5]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][N:8]([CH2:18][C:19]([OH:21])=[O:20])[CH2:7][CH2:6]1)([OH:3])=[O:2]
|
Name
|
1,4-bis-(carboxymethyl)-7-methanesulfonyl-1,4,7-triazacyclononane
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Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN1CCN(CCN(CC1)S(=O)(=O)C)CC(=O)O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred at 25 C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with methanol several times
|
Type
|
CUSTOM
|
Details
|
the combined methanol solutions are evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CN1CCN(CCNCC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |